(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanaMido)propanoic acid
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Overview
Description
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid is a chiral compound with a specific stereochemistry, indicated by the (S) configuration. This compound features a disulfide bond, which is significant in various biochemical processes. The presence of both amide and carboxylic acid functional groups suggests potential reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-2-aminopropanoic acid and methyl 3-mercaptopropanoate.
Formation of Amide Bond: The first step involves the formation of an amide bond between (S)-2-aminopropanoic acid and methyl 3-mercaptopropanoate. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.
Methylation: The next step is the methylation of the amine group, which can be done using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Disulfide Formation: The final step involves the oxidation of the thiol group to form the disulfide bond. This can be achieved using mild oxidizing agents like iodine (I2) or hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfonic acids under harsh conditions.
Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amide and carboxylic acid groups can participate in nucleophilic substitution reactions, forming esters or other amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Alcohols (for ester formation), amines (for amide formation), typically under acidic or basic conditions
Major Products
Oxidation: Sulfonic acids
Reduction: Thiols
Substitution: Esters, new amides
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemical effects in reactions.
Biology
In biological research, this compound can be used to study disulfide bond formation and reduction, which are crucial in protein folding and stability. It can also serve as a model compound for investigating the behavior of sulfur-containing amino acids.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, particularly in targeting oxidative stress and redox biology. The disulfide bond is a key feature in many biologically active molecules, including some drugs.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials that require precise control over stereochemistry and functional group placement.
Mechanism of Action
The mechanism of action of (S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid involves its ability to undergo redox reactions due to the disulfide bond. This bond can be reversibly oxidized and reduced, making it a key player in redox signaling and regulation. The compound can interact with thiol-containing proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
Cysteine: A naturally occurring amino acid with a thiol group, involved in protein structure and function.
Methionine: Another sulfur-containing amino acid, important in metabolism and methylation reactions.
Glutathione: A tripeptide with a thiol group, crucial in cellular redox balance and detoxification.
Uniqueness
(S)-2-(N-Methyl-3-(Methyldisulfanyl)propanamido)propanoic acid is unique due to its specific stereochemistry and the presence of both an amide and a disulfide bond. This combination of features allows it to participate in a wide range of chemical and biological processes, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S2/c1-6(8(11)12)9(2)7(10)4-5-14-13-3/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKAUPROPWPLTQ-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)CCSSC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)CCSSC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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